molecular formula C20H16ClNO5S2 B3453725 N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide

Cat. No. B3453725
M. Wt: 449.9 g/mol
InChI Key: HDXNAHDUIZMOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide, also known as ACS14, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent in various diseases.

Mechanism of Action

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, this compound inhibits the activity of enzymes involved in the growth and survival of cancer cells, such as carbonic anhydrase IX and XI. In inflammation research, this compound inhibits the activity of enzymes involved in the production of inflammatory molecules, such as cyclooxygenase-2 and 5-lipoxygenase. In neurodegenerative disorder research, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound inhibits the growth and survival of cancer cells and induces apoptosis. In inflammation research, this compound reduces the production of inflammatory molecules and has anti-inflammatory effects. In neurodegenerative disorder research, this compound reduces oxidative stress and inflammation and has neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound also has limitations, such as its low water solubility and limited bioavailability.

Future Directions

There are several future directions for N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide research, including its potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Further research is also needed to optimize the synthesis method and improve the bioavailability of this compound. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are necessary to determine its efficacy and safety in clinical trials.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the efficacy and safety of this compound in clinical trials.

Scientific Research Applications

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that this compound has anti-inflammatory effects by inhibiting the production of inflammatory molecules. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(4-acetylphenyl)-3-(4-chlorophenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5S2/c1-14(23)15-5-9-17(10-6-15)22-29(26,27)20-4-2-3-19(13-20)28(24,25)18-11-7-16(21)8-12-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXNAHDUIZMOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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